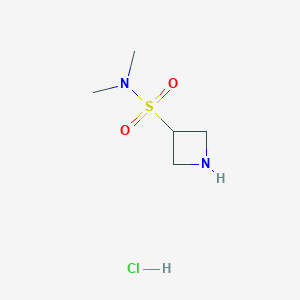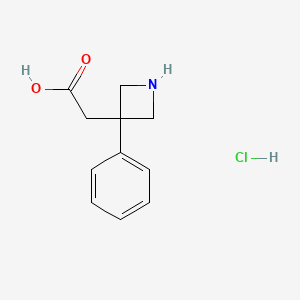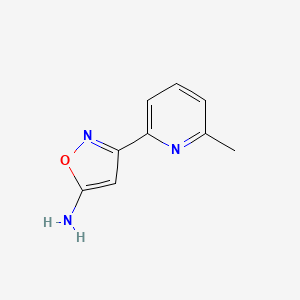
N,N-Dimethylazetidine-3-sulfonamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylazetidine-3-sulfonamide hydrochloride: This compound is characterized by its molecular formula C5H13ClN2O2S and a molecular weight of 200.7 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-Dimethylazetidine-3-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: : In industrial settings, the production of N,N-Dimethylazetidine-3-sulfonamide hydrochloride may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Analyse Des Réactions Chimiques
Types of Reactions: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide functional group, which is reactive under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while substitution reactions may produce various substituted sulfonamides .
Applications De Recherche Scientifique
N,N-Dimethylazetidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfenamides
- Sulfinamides
- Sulfonamides
Comparison: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethyl substitution on the nitrogen atom . This distinguishes it from other sulfonamide compounds, which may have different substituents or ring structures .
Propriétés
Formule moléculaire |
C5H13ClN2O2S |
|---|---|
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
N,N-dimethylazetidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-7(2)10(8,9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
Clé InChI |
TYWCWSJNYABTEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)
![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)







![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)

![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)
